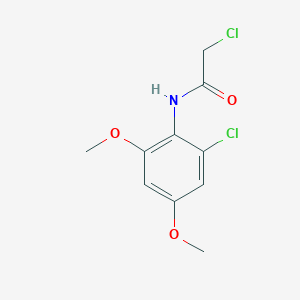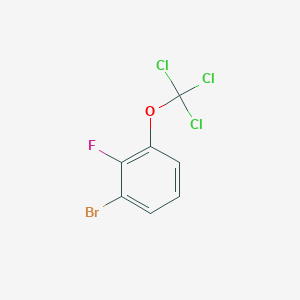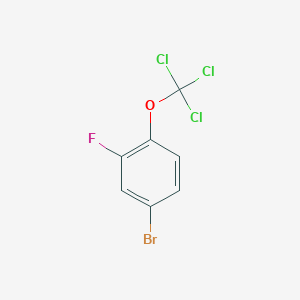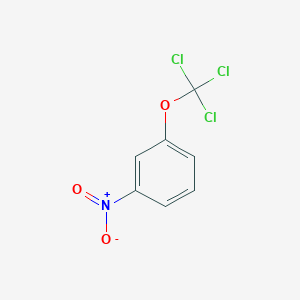
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 . The IUPAC name for this compound is 2-fluoro-4-nitrophenyl trifluoromethyl ether .
Synthesis Analysis
The synthesis of 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . More details about the synthesis process can be found in the referenced document .Molecular Structure Analysis
The InChI code for 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis .Physical And Chemical Properties Analysis
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Electron-Molecule Interactions
Research has shown that halocarbon-derivatives of nitro-benzene, including compounds similar to 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene, exhibit significant electron capture and form transient negative ions (TNIs). This phenomenon is crucial in understanding the interactions between electrons and molecules, which has implications for fields such as radiation chemistry and atmospheric chemistry (Wnorowska, Kočišek, & Matejčík, 2014).
Organic Synthesis and Material Science
- Nucleophilic Aromatic Substitution: The ability of fluoro-nitrobenzene derivatives to undergo nucleophilic aromatic substitution is a key property utilized in organic synthesis. This reactivity enables the introduction of various functional groups, leading to a wide array of compounds with potential applications in material science and pharmaceuticals (Ajenjo et al., 2016).
- Polyimide Synthesis: Fluoro-polyimides synthesized from fluorine-containing aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for advanced applications in electronics and aerospace due to their insulating properties and durability (Xie et al., 2001).
Analytical Chemistry
- Biogenic Amine Detection in Wines: A novel analytical method utilizing 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene as a derivatization agent has been developed for the determination of biogenic amines in wine. This method demonstrates high repeatability and accuracy, highlighting the compound's utility in food safety and quality control (Jastrzębska et al., 2016).
Fluorination Chemistry
- Electrophilic Aromatic Substitution: The synthesis of fluorinated aromatic compounds, including those related to 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene, demonstrates the compound's role in introducing fluorine atoms into aromatic rings. This process is essential for creating compounds with altered physical and chemical properties for various applications, from pharmaceuticals to agrochemicals (Banks et al., 2003).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors .
properties
IUPAC Name |
1-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPPICVTBQONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)



![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)